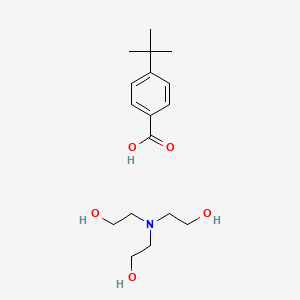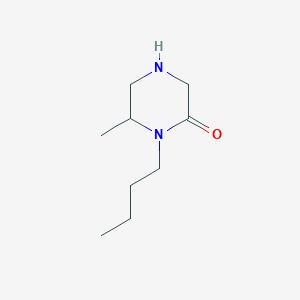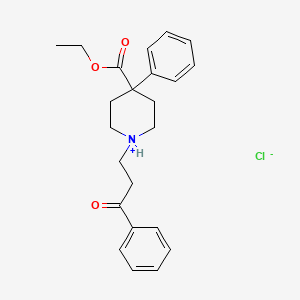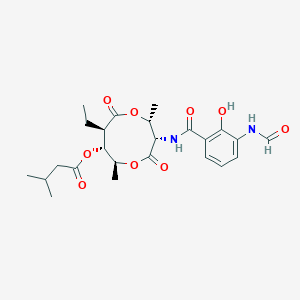
(Difluoroacetyl)tris(isopropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Difluoroacetyl)tris(isopropyl)silane is an organosilicon compound with the molecular formula C11H22F2OSi. It is a specialized chemical used in various fields of research and industry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoroacetyl)tris(isopropyl)silane typically involves the reaction of difluoroacetyl chloride with tris(isopropyl)silane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Difluoroacetyl)tris(isopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Difluoroacetyl)tris(isopropyl)silane is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and as a tool for studying silicon-based biochemistry .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
Industry
Industrially, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the development of advanced materials .
Mécanisme D'action
The mechanism of action of (Difluoroacetyl)tris(isopropyl)silane involves its ability to form stable carbon-silicon bonds. The difluoroacetyl group enhances the reactivity of the silicon center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropylsilane: An organosilicon compound used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
(Difluoroacetyl)tris(isopropyl)silane is unique due to the presence of the difluoroacetyl group, which imparts distinct reactivity and properties compared to other similar silanes. This makes it particularly valuable in specialized applications where such reactivity is desired .
Propriétés
Formule moléculaire |
C11H22F2OSi |
|---|---|
Poids moléculaire |
236.37 g/mol |
Nom IUPAC |
2,2-difluoro-1-tri(propan-2-yl)silylethanone |
InChI |
InChI=1S/C11H22F2OSi/c1-7(2)15(8(3)4,9(5)6)11(14)10(12)13/h7-10H,1-6H3 |
Clé InChI |
NXWPMQAQSPHWBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



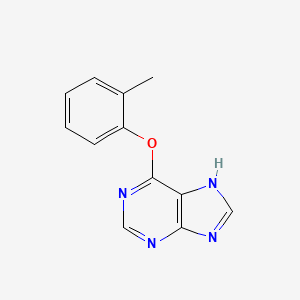
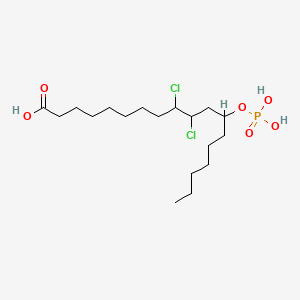
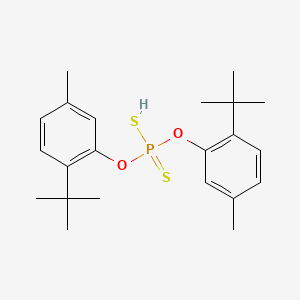
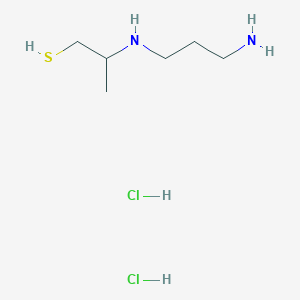
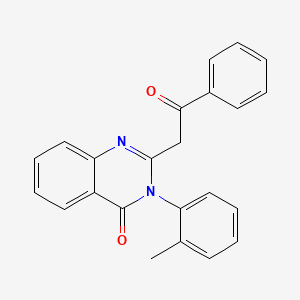
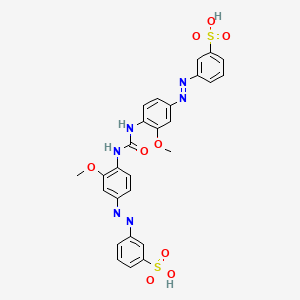

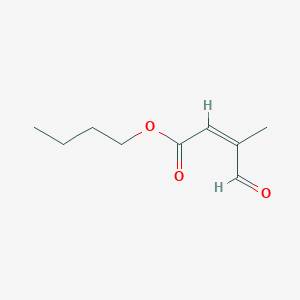
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
